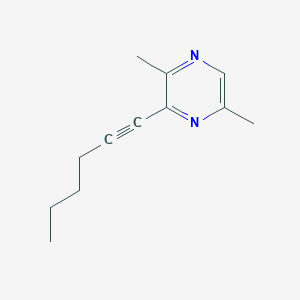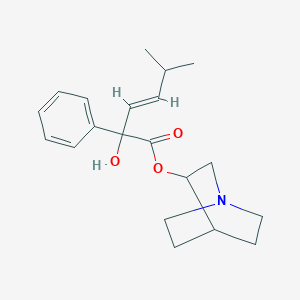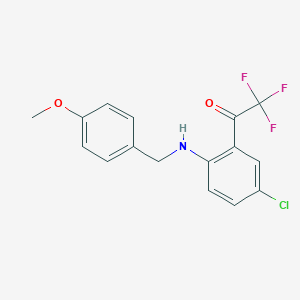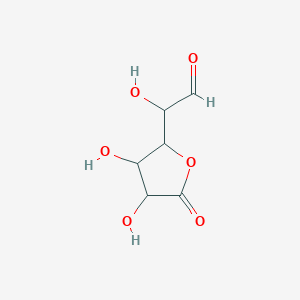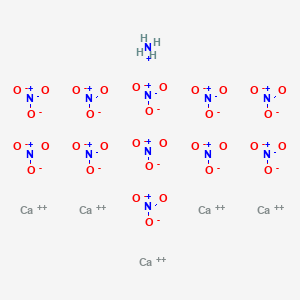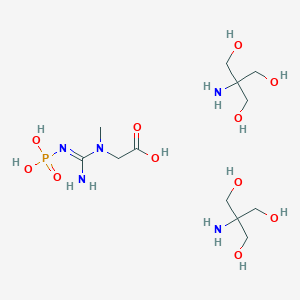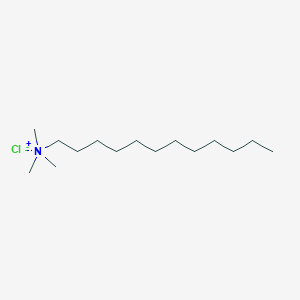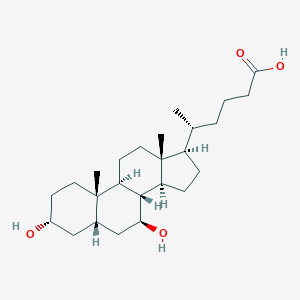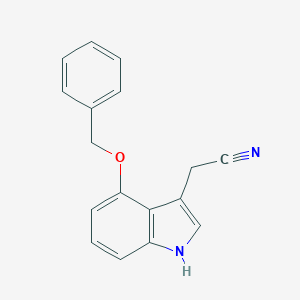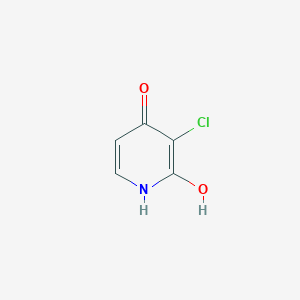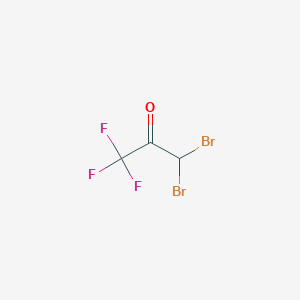
1,1-Dibromo-3,3,3-trifluoroacetone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,1-Dibromo-3,3,3-trifluoroacetone and related fluorinated compounds often involves multistep chemical processes that incorporate fluorine or its compounds. For example, trifluoroacetone derivatives, including 1,1-Dibromo-3,3,3-trifluoroacetone, can be synthesized through various chemical reactions, such as halogenation, where bromine atoms are introduced to a trifluoroacetone molecule. These synthesis pathways are critical for producing fluorinated compounds with desired structural and functional attributes (Lui, Marhold, & Rock, 1998).
Molecular Structure Analysis
The molecular structure of 1,1-Dibromo-3,3,3-trifluoroacetone is characterized by its trifluoromethyl group and the presence of bromine atoms, which significantly influence its chemical behavior and reactivity. NMR studies and rotational isomerism investigations provide insights into the compound's structure, revealing how fluorine and bromine substitutions affect its molecular geometry and electronic properties (Shapiro, Lin, & Johnston, 1973).
Chemical Reactions and Properties
1,1-Dibromo-3,3,3-trifluoroacetone undergoes various chemical reactions, illustrating its versatility as a chemical reagent. Its reactions with low-energy electrons, for instance, showcase a range of possible fragmentations and complex unimolecular reactions, leading to the formation of different anions and demonstrating its reactivity and potential in synthesis applications (Illenberger & Meinke, 2014).
Physical Properties Analysis
The physical properties of 1,1-Dibromo-3,3,3-trifluoroacetone, such as boiling point, solubility, and density, are influenced by its molecular structure. The presence of both bromine and fluorine atoms contributes to its unique physical characteristics, making it soluble in various organic solvents and useful in a wide range of chemical processes (Prakash & Wang, 2011).
Chemical Properties Analysis
The chemical properties of 1,1-Dibromo-3,3,3-trifluoroacetone, including its reactivity with different chemical reagents and its role in organic synthesis, highlight its importance in the production of fluorinated compounds. Its ability to undergo reactions such as nucleophilic substitution and its use as a building block in the synthesis of complex molecules underscore its value in research and industrial applications (Mello, Martínez-Ferrer, Asensio, & González-Núñez, 2007).
Wissenschaftliche Forschungsanwendungen
- Synthesis of Fused Pyrazine Derivatives
- Application : 1,1-Dibromo-3,3,3-trifluoroacetone readily forms trifluoropyruvaldehyde hydrate in the presence of aqueous sodium acetate (NaOAc), which is a useful intermediate in the synthesis of a fused pyrazine derivative .
- Method : The compound is mixed with aqueous NaOAc to form trifluoropyruvaldehyde hydrate, which is then used in further reactions to synthesize the pyrazine derivative .
-
Synthesis of 3,4-Disubstituted Pyrazole Analogues
- Application : 1,1-Dibromo-3,3,3-trifluoroacetone can be used in the synthesis of 3,4-disubstituted pyrazole analogues, which have been studied as potential anti-tumor CDK inhibitors .
- Results : The outcome of this process is the creation of 3,4-disubstituted pyrazole analogues. The exact yield, purity, and efficacy as CDK inhibitors would depend on the specific conditions and procedures used .
-
Synthesis of 2-Trifluoromethyl-7-Azaindoles
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3-dibromo-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F3O/c4-2(5)1(9)3(6,7)8/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPPAPZASXFWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338658 | |
| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromo-3,3,3-trifluoroacetone | |
CAS RN |
431-67-4 | |
| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dibromo-3,3,3-trifluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




